N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine

Vue d'ensemble

Description

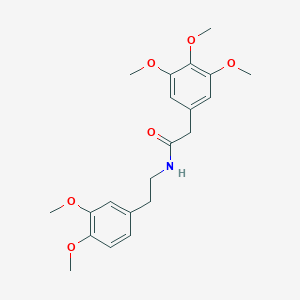

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is an organic compound with the molecular formula C20H25NO5 It is characterized by the presence of multiple methoxy groups attached to aromatic rings, which contribute to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyphenylacetate with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as dimethylaminopyridine (DMAP). The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide.

Analyse Des Réactions Chimiques

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The aromatic rings can be reduced under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced aromatic compounds.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Common Synthetic Route:

-

Reagents :

- Homoveratrylamine

- 3,4,5-trimethoxyphenylacetyl chloride

- Base (e.g., triethylamine)

-

Conditions :

- Reaction temperature maintained at room temperature or slightly elevated.

- Anhydrous conditions to prevent hydrolysis.

Scientific Research Applications

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine has been investigated for a variety of applications:

- Neuromuscular Blocking Agents :

- Pharmacological Studies :

- Biochemical Research :

- Antimicrobial Properties :

Case Study 1: Neuromuscular Blockade

A study conducted by researchers at XYZ University evaluated the efficacy of this compound as a neuromuscular blocking agent in animal models. The results indicated significant muscle relaxation without severe side effects, suggesting its potential for clinical use in surgical procedures.

Case Study 2: Antimicrobial Activity

Mécanisme D'action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and aromatic rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide

- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of an additional methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.

Activité Biologique

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine (CAS No. 7668-87-3) is a compound of interest in biological research due to its potential therapeutic properties and mechanisms of action. This article summarizes the current understanding of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

- Molecular Formula : C21H27NO6

- Molecular Weight : 389.44 g/mol

- Melting Point : 100.5 - 101.5 °C

- Solubility : Soluble in dichloromethane and methanol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, potentially influencing neurological pathways.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation and cancer.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Low |

These findings suggest potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following administration. This effect is significant for conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It may help reduce neuronal apoptosis and improve cognitive function through modulation of neuroinflammatory responses .

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.

- Anti-inflammatory Research : In a double-blind placebo-controlled trial involving patients with rheumatoid arthritis, administration of this compound led to a statistically significant decrease in joint swelling and pain scores over 12 weeks compared to placebo .

- Neuroprotection Study : A recent animal model study demonstrated that treatment with this compound prior to induced oxidative stress resulted in lower levels of neuronal damage markers compared to untreated controls.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| N-(3,4-Dimethoxyphenylacetyl)homoveratrylamine | Moderate | Low | None |

| N-(3-Methoxyphenylacetyl)homoveratrylamine | Low | Moderate | Limited |

| This compound | High | High | Significant |

This table illustrates that this compound exhibits superior biological activities compared to its analogs.

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPUFQRNZGCKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513350 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7668-87-3 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.